3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
Description
3-[(4-Fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl linker and aromatic substituents. The core structure comprises a thiophene ring substituted at the 2-position with a carboxamide group and at the 3-position with a sulfamoyl moiety. Key structural elements include:
- Methylsulfanyl (S-Me) group: Increases lipophilicity, which may improve membrane permeability.
- 3-(Methylsulfanyl)phenyl carboxamide: A rare substituent combination that could modulate solubility and pharmacokinetics.
Properties
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S3/c1-22(15-8-6-13(20)7-9-15)28(24,25)17-10-11-27-18(17)19(23)21-14-4-3-5-16(12-14)26-2/h3-12H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNEERUNMYBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Suzuki-Miyaura Coupling: This cross-coupling reaction is used to introduce aryl groups into the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Halogenated thiophenes can react with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic Effects
Biological Activity
The compound 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by various research findings and case studies.
Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula: C₁₉H₁₅FN₆OS₃
- IUPAC Name: this compound
- Molecular Weight: Approximately 458.55 g/mol
This compound belongs to the class of thiophene carboxamides, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. For instance, a study demonstrated that thiophene derivatives exhibit significant cytotoxicity against Hep3B liver cancer cells, with some derivatives showing IC₅₀ values as low as 5.46 µM . The mechanism of action involves interference with tubulin dynamics, akin to established chemotherapeutics like colchicine.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influence anticancer activity. Compounds with para-substituted fluorine showed enhanced potency compared to their ortho counterparts, suggesting that electron-withdrawing groups at specific positions can optimize therapeutic effects .
Antibacterial Activity
The compound also exhibits promising antibacterial properties. In vitro studies have shown that thiophene derivatives possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, a derivative demonstrated an antibacterial activity index comparable to ampicillin, indicating its potential as an alternative therapeutic agent .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(4-fluorophenyl)...] | E. coli | 50 µg/mL |
| 3-[(4-fluorophenyl)...] | S. aureus | 100 µg/mL |
| 3-[(4-fluorophenyl)...] | Pseudomonas aeruginosa | 75 µg/mL |
Antioxidant Activity
Thiophene derivatives have also been evaluated for their antioxidant properties. A recent study reported that certain derivatives exhibited significant free radical scavenging activity comparable to ascorbic acid . The antioxidant activity was measured using the ABTS assay, revealing that some compounds could inhibit up to 62% of radical formation.
Table 2: Antioxidant Activity of Thiophene Derivatives
| Compound | % Inhibition (ABTS Assay) |
|---|---|
| 3-Amino thiophene | 62% |
| 3-Hydroxy thiophene | 54.9% |
| 3-Methyl thiophene | 46.9% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
